Diethyl 1-phenylethylphosphonate

Catalog No.
S1907399
CAS No.
33973-48-7
M.F
C12H19O3P
M. Wt
242.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 1-phenylethylphosphonate

CAS Number

33973-48-7

Product Name

Diethyl 1-phenylethylphosphonate

IUPAC Name

1-diethoxyphosphorylethylbenzene

Molecular Formula

C12H19O3P

Molecular Weight

242.25 g/mol

InChI

InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)11(3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3

InChI Key

FODNNPZZKXOLLX-UHFFFAOYSA-N

SMILES

CCOP(=O)(C(C)C1=CC=CC=C1)OCC

Canonical SMILES

CCOP(=O)(C(C)C1=CC=CC=C1)OCC

The exact mass of the compound Diethyl 1-phenylethylphosphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220102. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl 1-phenylethylphosphonate (CAS 33973-48-7) is an alpha-branched benzylic phosphonate ester primarily procured as a specialized Horner-Wadsworth-Emmons (HWE) reagent and a stabilized carbanion precursor. Unlike simple alkyl phosphonates, the presence of the 1-phenylethyl group allows for the highly stereoselective synthesis of trisubstituted alkenes and alpha-methylstyrenyl derivatives [1]. Furthermore, its ability to form stable, long-lived sigma(H) adducts makes it a highly valuable nucleophile for transition-metal-free oxidative nucleophilic substitution of hydrogen (ONSH) reactions[2]. For industrial and pharmaceutical procurement, this compound offers a critical balance of carbanion stability, steric bulk for stereocontrol, and resistance to premature ester hydrolysis during strong base activation [3].

Substituting Diethyl 1-phenylethylphosphonate with its unbranched analog, diethyl benzylphosphonate, fundamentally alters the downstream chemical topology, yielding 1,2-disubstituted alkenes rather than the required alpha-methylated (trisubstituted) styrenyl frameworks critical for specific active pharmaceutical ingredients [1]. Furthermore, attempting to substitute the diethyl ester with a dimethyl ester variant introduces severe processability risks; dimethyl phosphonates are highly susceptible to premature hydrolysis under the strongly basic conditions (e.g., n-BuLi or phase-transfer catalysis) required for carbanion generation, which can depress yields to as low as 22% [2]. Consequently, for workflows requiring precise alpha-methylation and high batch-to-batch reproducibility in strong-base environments, exact procurement of the diethyl 1-phenylethyl ester is non-negotiable.

Stereoselective Horner-Wadsworth-Emmons (HWE) Olefination

In the synthesis of complex styrenyl derivatives for ophthalmic APIs, the lithiation of Diethyl 1-phenylethylphosphonate using n-BuLi at -78 °C followed by the addition of target aldehydes yields the desired alpha-methylstyrenyl frameworks with high stereocontrol. Quantitative analysis demonstrates a 68% isolated yield with a strong preference for the trans (E) isomer, achieving an 8:1 trans:cis ratio [1]. This performance significantly outpaces non-stabilized Wittig reagents, which typically struggle to achieve high E-selectivity for trisubstituted alkenes.

Evidence DimensionAlkene Geometric Isomer Ratio (trans:cis)
Target Compound Data8:1 trans:cis ratio (68% overall yield)
Comparator Or BaselineStandard non-stabilized ylides (typically favor Z-isomers or 1:1 mixtures)
Quantified DifferenceProvides a highly enriched 8:1 trans-selective product profile.
Conditionsn-BuLi activation in anhydrous THF at -78 °C.

High stereoselectivity directly reduces the need for costly downstream chromatographic separations in pharmaceutical manufacturing.

Transition-Metal-Free Oxidative Nucleophilic Substitution (ONSH)

Diethyl 1-phenylethylphosphonate serves as an exceptional nucleophile in the oxidative nucleophilic substitution of hydrogen (ONSH) of nitroarenes. When deprotonated, its carbanion adds to nitroarenes to form relatively long-lived sigma(H) adducts almost quantitatively [1]. Unlike traditional cross-coupling methods that require pre-halogenated aryl substrates and expensive palladium catalysts, this compound enables direct o- and p-nitroarylation of the phosphonate core. The stability of the intermediate adduct ensures high regioselectivity and conversion without transition metal dependency.

Evidence DimensionPrecursor Requirement for Arylation
Target Compound DataDirect functionalization of unhalogenated nitroarenes (quantitative sigma(H) adduct formation)
Comparator Or BaselineTraditional Suzuki/Buchwald couplings (require halogenated arenes and Pd/ligands)
Quantified DifferenceEliminates the need for halogenated precursors and transition metal catalysts.
ConditionsStrong base activation in the presence of nitroarenes and an oxidant.

Bypassing halogenated precursors and palladium catalysts significantly lowers supply chain costs and removes heavy-metal remediation steps from the workflow.

Alkaline Hydrolysis Resistance During Carbanion Generation

The choice of the diethyl ester over the dimethyl ester is critical for processability under the strongly basic conditions required to generate the benzylic carbanion. Literature data on phase-transfer and strong-base catalyzed phosphonate reactions show that dimethyl esters are highly prone to premature hydrolysis, which can collapse reaction yields to as low as 22% [1]. In contrast, the diethyl ester groups of Diethyl 1-phenylethylphosphonate provide sufficient steric and electronic shielding to resist hydrolysis, maintaining structural integrity during prolonged lithiation or phase-transfer conditions.

Evidence DimensionYield Retention Under Basic/PTC Conditions
Target Compound DataHigh stability and yield retention (typical >80% for diethyl analogs)
Comparator Or BaselineDimethyl phosphonate analogs (yields drop to ~22% due to hydrolysis)
Quantified DifferencePrevents a ~50-60% yield loss associated with methyl ester cleavage.
ConditionsAqueous/organic phase-transfer catalysis or strong base (e.g., NaOH, n-BuLi) exposure.

Ensures scalable, reproducible batch yields by preventing the degradation of the starting material before the primary coupling event occurs.

Synthesis of Retinoid Cycle Inhibitors and Ophthalmic APIs

Directly leveraging its high trans:cis stereoselectivity (8:1) in HWE olefinations, this compound is the optimal precursor for synthesizing complex alpha-methylstyrenyl derivatives used in ophthalmic drugs, specifically those targeting macular degeneration and glaucoma [1].

Transition-Metal-Free Agrochemical Development

Because its carbanion forms highly stable sigma(H) adducts with nitroarenes[2], it is an ideal building block for synthesizing heavily functionalized nitroaryl-phosphonates used in agrochemical discovery, bypassing the need for expensive palladium catalysts.

Precursor for Chiral Organocatalysts

The robust diethyl ester framework allows for controlled dealkylation and resolution of the benzylic stereocenter, making it a reliable starting material for the production of chiral phosphonic acids used as Brønsted acid catalysts in asymmetric synthesis [3].

XLogP3

2.1

Other CAS

33973-48-7

Dates

Last modified: 08-16-2023

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